

Application Notes and Protocols for Ceramide Extraction from Plasma Samples

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Compound of Interest

Compound Name: C16-Ceramide-d9

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Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin resistance, cardiovascular disease, and cancer, making them important targets in drug development and clinical research.[2][3][5] Accurate and reproducible quantification of ceramide levels in plasma is therefore essential for understanding their physiological roles and their potential as biomarkers.

This document provides detailed protocols for the extraction of ceramides from plasma samples, primarily focusing on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. These protocols are followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for ceramide analysis due to its high sensitivity and specificity.[6][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) based on Bligh and Dyer Method

This protocol is a widely used method for the extraction of total lipids from biological samples.
[6]

Materials:

- Plasma samples
- Chloroform
- Methanol
- Water (HPLC-grade)
- Internal Standards (e.g., C17:0 ceramide, C25:0 ceramide)[6]
- Ice-cold screw-capped glass tubes
- Vortex mixer
- Centrifuge
- Glass wool packed Pasteur pipette or syringe filter
- Nitrogen evaporator

Procedure:

- Thaw plasma samples on ice.
- In an ice-cold screw-capped glass tube, aliquot 50 μ L of plasma.
- Spike the plasma sample with internal standards (e.g., 50 ng of C17:0 ceramide and 100 ng of C25:0 ceramide) to allow for absolute quantification.[6]
- Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the tube.[6]
- Vortex the mixture vigorously for 1 minute at 4°C.
- To separate the phases, add 0.5 mL of chloroform and 0.5 mL of water.[6]

- Vortex again for 30 seconds and centrifuge at 2000 x g for 10 minutes at 4°C to facilitate phase separation.
- Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
- To maximize recovery, re-extract the remaining aqueous phase with an additional 1 mL of chloroform.[6]
- Pool the organic phases.
- To remove any solid particles, filter the pooled organic phase through a glass wool-packed Pasteur pipette.[6]
- Dry the collected eluent under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent for LC-MS/MS analysis (e.g., HPLC elution buffer).[6]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Ceramides

SPE offers a high-throughput alternative to LLE and can provide cleaner extracts.[8][9][10] This protocol is a general guideline and may need optimization based on the specific SPE cartridge used.

Materials:

- Plasma samples
- SPE cartridges (e.g., C18-based)[11]
- Internal Standards (as in Protocol 1)
- Methanol
- Chloroform or other suitable organic solvents (e.g., MTBE, DCM, 1-chlorobutane)[8]

- SPE vacuum manifold
- Centrifuge
- Nitrogen evaporator

Procedure:

- Precondition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration buffer.
- Thaw plasma samples on ice.
- In a separate tube, dilute the plasma sample with a suitable buffer and spike with internal standards.
- Load the diluted plasma sample onto the preconditioned SPE cartridge.
- Wash the cartridge with a weak solvent to remove interfering substances like salts and polar metabolites. The composition of the wash buffer will depend on the SPE sorbent.
- Elute the ceramides from the cartridge using a more hydrophobic solvent mixture (e.g., chloroform/methanol, MTBE/methanol).[\[8\]](#)
- Collect the eluate.
- Dry the collected eluate under a gentle stream of nitrogen.
- Reconstitute the dried extract in a solvent compatible with LC-MS/MS analysis.

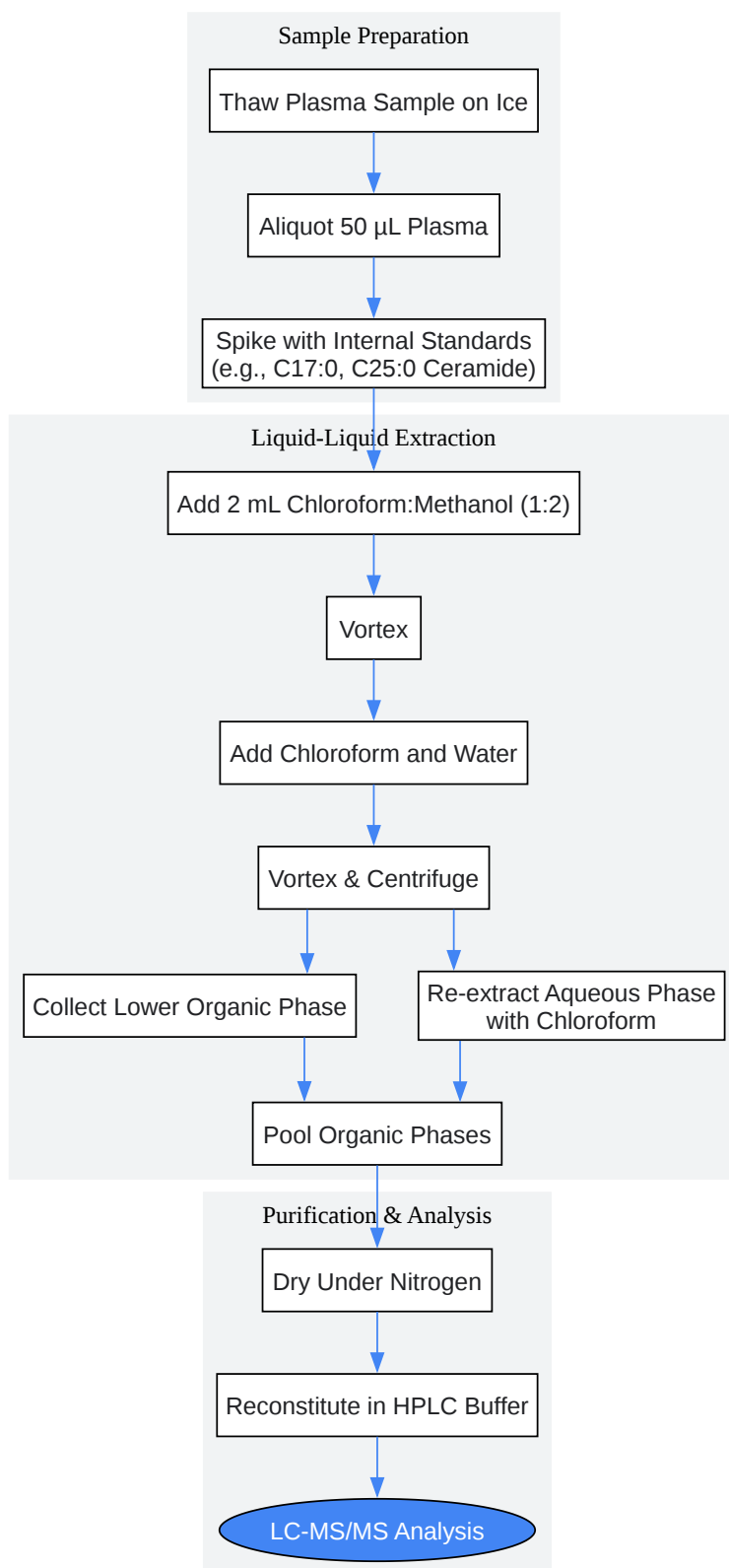
Quantitative Data Summary

The following table summarizes key quantitative parameters reported for ceramide extraction and analysis from plasma samples.

Parameter	Method	Value/Range	Reference
Recovery	LLE (Bligh & Dyer) with Silica Chromatography	78-91%	[6][12]
LLE (Chloroform:Methanol)	>90%	[13]	
Single Phase (1- Butanol:Methanol)	>90%	[13]	
Limit of Detection (LOD)	LC-ESI-MS/MS	5–50 pg/mL	[6]
Limit of Quantification (LOQ)	LC-ESI-MS/MS	0.01–0.50 ng/mL (for distinct ceramides)	[12]
LC-MS/MS	1 nM	[14]	
Intra-assay Precision (%CV)	LC-ESI-MS/MS	<15%	[6]
LC-MS/MS	<20%	[15]	
Inter-assay Precision (%CV)	LC-ESI-MS/MS	<15%	[6]
LC-MS/MS	<25%	[15]	
Linearity (R^2)	LC-MS/MS	>0.99	[14]

Visualizations

Experimental Workflow for Ceramide Extraction



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- To cite this document: BenchChem. [Application Notes and Protocols for Ceramide Extraction from Plasma Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552550#protocol-for-ceramide-extraction-from-plasma-samples]

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